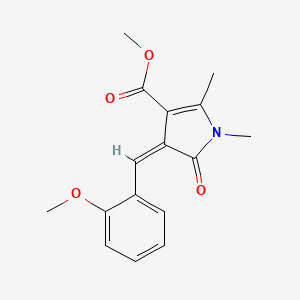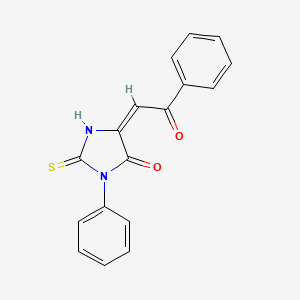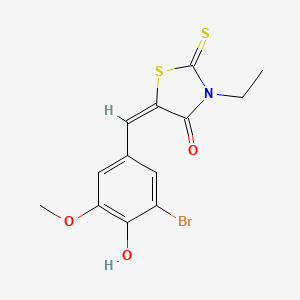![molecular formula C14H14N2O3S B5291861 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide, also known as MTAA, is a synthetic compound that has been widely used in scientific research. MTAA belongs to the class of carboximidamide compounds that have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase. This leads to a decrease in the production of pro-inflammatory mediators and a reduction in inflammation.
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, which leads to the activation of caspases and ultimately cell death.
Biochemical and Physiological Effects:
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been shown to have antioxidant activity. It has also been shown to modulate the activity of various enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is its versatility. It can be easily synthesized and has a wide range of potential applications in scientific research. However, one limitation of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is its relatively low solubility in water. This can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory disorders and cancer. Another area of research could be the development of more water-soluble derivatives of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide to overcome its limitations in certain experiments. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide and its effects on various biological pathways.
Synthesis Methods
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzenecarboximidamide with 2-thienylacetic anhydride. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The final product is obtained through purification using column chromatography.
Scientific Research Applications
4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This makes it a promising candidate for the treatment of various inflammatory disorders.
Another area of research has been the potential use of 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide as an anti-cancer agent. Studies have shown that 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide can induce apoptosis in cancer cells by activating the mitochondrial pathway. 4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has also been shown to inhibit the growth of various cancer cell lines in vitro.
properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-11-6-4-10(5-7-11)14(15)16-19-13(17)9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGXJPMITRUKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5291783.png)
![N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5291788.png)
![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291796.png)
![4-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B5291807.png)

![(3R*,3aR*,7aR*)-3-phenyl-1-[(4-propylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291812.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile](/img/structure/B5291824.png)

![1-(2-{4-[(2-methoxyethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5291840.png)
![2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5291847.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5291854.png)
![3-({3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B5291862.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)